

# Comparing the selectivity of ML67-33 with other TREK channel activators

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## Compound of Interest

Compound Name: ML67-33

Cat. No.: B609174

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## A Comparative Analysis of **ML67-33** and Other TREK Channel Activators in Terms of Selectivity

For researchers and professionals in drug development, the selective activation of specific ion channels is a critical aspect of designing targeted therapeutics. This guide provides a comparative analysis of the selectivity of the TREK (TWIK-related K<sup>+</sup> channel) activator, **ML67-33**, against other known activators of this channel subfamily. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

## Overview of TREK Channels

TREK channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are members of the two-pore domain potassium (K2P) channel family. These channels are involved in regulating neuronal excitability and are considered therapeutic targets for a variety of conditions, including pain, migraine, and depression. The development of selective activators for these channels is a key area of research.

## Selectivity Profile of ML67-33

**ML67-33** is a known activator of K2P potassium channels<sup>[1]</sup>. Experimental data indicates that **ML67-33** activates multiple members of the TREK subfamily, including TREK-1, TREK-2, and TRAAK<sup>[1]</sup>. The half-maximal effective concentrations (EC<sub>50</sub>) for these channels are all within a similar micromolar range, suggesting that **ML67-33** is a non-selective activator within the TREK subfamily. Specifically, studies have reported EC<sub>50</sub> values of 21.8–29.4  $\mu$ M for TREK-1, 30.2

μM for TREK-2, and 27.3 μM for TRAAK in *Xenopus* oocytes. Another study reported EC50 values for TREK-1 of 9.7 μM in HEK293 cells and 36.3 μM in a cell-free system. This lack of clear preference for a specific TREK channel subtype is a key characteristic of **ML67-33**.

## Comparison with Other TREK Channel Activators

The selectivity of **ML67-33** can be contrasted with other pharmacological agents that also target TREK channels. Some activators exhibit greater selectivity for specific subtypes, which can be advantageous for dissecting the physiological roles of individual channels.

Activator	Target(s)	Selectivity Profile	EC50 Values
ML67-33	TREK-1, TREK-2, TRAAK	Non-selective within the TREK subfamily.	TREK-1: 9.7–36.3 $\mu$ M; TREK-2: 30.2 $\mu$ M; TRAAK: 27.3 $\mu$ M
BL-1249	TREK-1, TREK-2	Shows limited selectivity for TREK-1 and TREK-2 over TRAAK.	TREK-1: ~1 $\mu$ M
ML335	TREK-1, TREK-2	Selective for TREK-1 and TREK-2; does not activate TRAAK.	TREK-1: 14.3 $\pm$ 2.7 $\mu$ M; TREK-2: 5.2 $\pm$ 0.5 $\mu$ M
ML402	TREK-1, TREK-2	Selective for TREK-1 and TREK-2; does not activate TRAAK.	TREK-1: 13.7 $\pm$ 7.0 $\mu$ M; TREK-2: 5.9 $\pm$ 1.6 $\mu$ M
T2A8	TREK-2	Identified as a selective TREK-2 activator from a high-throughput screen.	Not specified in the provided results.
Riluzole	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.
Fenamates	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.
2-APB	TREK-1, TREK-2, TRAAK	Affects all three members of the TREK subfamily.	Not specified in the provided results.

## Experimental Protocols for Assessing TREK Channel Activator Selectivity

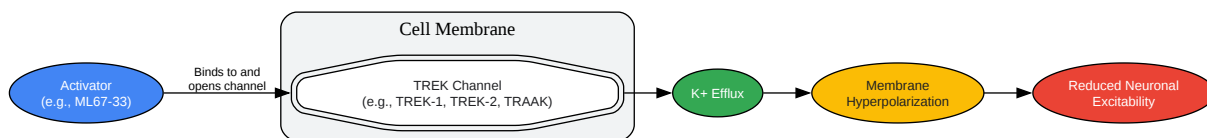
A common method for identifying and characterizing channel activators is the high-throughput, fluorescence-based thallium (Tl<sup>+</sup>) flux assay. This method is suitable for screening large compound libraries and can be adapted for various K<sup>+</sup> channels, including the TREK subfamily.

#### Protocol: High-Throughput Thallium Flux Assay for TREK Channel Activators

- **Cell Line Preparation:** Stably express the human TREK channel of interest (e.g., TREK-1, TREK-2, or TRAAK) in a suitable cell line, such as HEK293. Culture the cells in appropriate media and conditions.
- **Cell Plating:** Seed the cells into 384-well black-walled, clear-bottom microplates and allow them to adhere and form a monolayer.
- **Dye Loading:** Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's instructions. This is typically done in an assay buffer.
- **Compound Addition:** Add the test compounds (e.g., **ML67-33** and other activators) at various concentrations to the wells. Include appropriate controls: a vehicle control (e.g., DMSO) for baseline activity and a known activator as a positive control.
- **Thallium Stimulation and Signal Detection:** Use a fluorescence plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing thallium (Tl<sup>+</sup>) into the wells. The influx of Tl<sup>+</sup> through open TREK channels will cause an increase in fluorescence.
- **Data Analysis:** Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the Tl<sup>+</sup> influx and thus to the channel activity. Calculate the dose-response curves for each compound to determine the EC<sub>50</sub> values.
- **Selectivity Determination:** To assess selectivity, perform the assay in parallel with cell lines expressing different TREK channel subtypes or other K<sub>2</sub>P channels. A compound is considered selective if it shows significantly higher potency (lower EC<sub>50</sub>) for one channel over others.

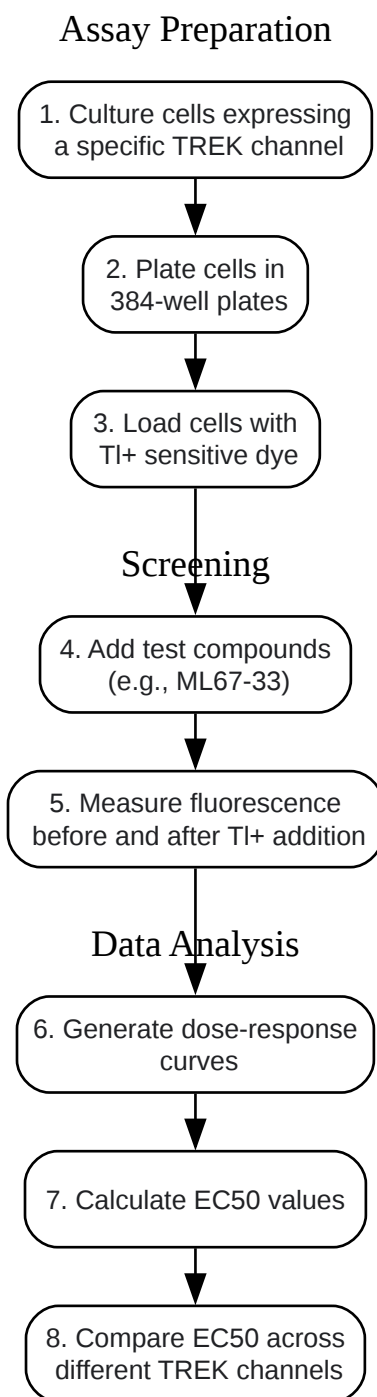
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of TREK channel activation and the experimental workflow for assessing activator selectivity.



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Caption: General signaling pathway of TREK channel activation.



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Caption: Experimental workflow for assessing TREK channel activator selectivity.

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## References

- 1. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
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